1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene is an organic compound with a complex structure It is characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring, along with a disulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like peroxytrifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of molecular oxygen and iron (ii) phthalocyanine as a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of nitro and disulfanyl groups allows the compound to participate in redox reactions and form covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-nitrobenzene: Shares the dichloro and nitro groups but lacks the disulfanyl linkage.
2,6-Dichloroiodobenzene: Contains similar chlorine substitutions but differs in the presence of an iodine atom.
1,3-Dichloro-2-propanol: A simpler compound with dichloro and hydroxyl groups.
Properties
Molecular Formula |
C12H4Cl4N2O4S2 |
---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
1,3-dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene |
InChI |
InChI=1S/C12H4Cl4N2O4S2/c13-7-1-5(17(19)20)2-8(14)11(7)23-24-12-9(15)3-6(18(21)22)4-10(12)16/h1-4H |
InChI Key |
BPWJJBOHKOZIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)SSC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.